N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide

SARS-CoV-2 3CLpro inhibition Antiviral Protease inhibitor

N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide (CAS 868676-61-3) belongs to the 8H-indeno[1,2-d]thiazole class, a rigid tetracyclic scaffold bearing a phenylsulfonyl-propanamide side chain. The compound is categorized within a patent family claiming 8,8a-dihydro-indeno[1,2-d]thiazole derivatives with sulfonamide or sulfone substituents as medicaments for metabolic disorders.

Molecular Formula C19H16N2O3S2
Molecular Weight 384.47
CAS No. 868676-61-3
Cat. No. B2617986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide
CAS868676-61-3
Molecular FormulaC19H16N2O3S2
Molecular Weight384.47
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C19H16N2O3S2/c22-17(10-11-26(23,24)14-7-2-1-3-8-14)20-19-21-18-15-9-5-4-6-13(15)12-16(18)25-19/h1-9H,10-12H2,(H,20,21,22)
InChIKeyVMCAURIFKKSYHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide (CAS 868676-61-3): Core Scaffold & Physicochemical Baseline for Procurement Evaluation


N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide (CAS 868676-61-3) belongs to the 8H-indeno[1,2-d]thiazole class, a rigid tetracyclic scaffold bearing a phenylsulfonyl-propanamide side chain [1]. The compound is categorized within a patent family claiming 8,8a-dihydro-indeno[1,2-d]thiazole derivatives with sulfonamide or sulfone substituents as medicaments for metabolic disorders [2]. Computed physicochemical properties include a molecular weight of 384.5 g/mol, XLogP3-AA of 3, a single hydrogen bond donor, and 5 hydrogen bond acceptors, providing a moderately lipophilic profile with limited water solubility [1].

Why 8H-Indeno[1,2-d]thiazole-2-yl Derivatives Cannot Be Interchanged: Structural Determinants of Target Engagement for CAS 868676-61-3


The 8H-indeno[1,2-d]thiazole system presents a constrained geometry that governs the orientation of the 2-amino substituent [1]. In the specific case of N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide, the phenylsulfonyl moiety is separated from the core by a propanamide linker, creating a distinct pharmacophoric distance not replicated by shorter-chain analogues such as N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide or cyclopropanecarboxamide derivatives [1]. The patent family explicitly claims sulfonamide and sulfone substitution at the 2-position for therapeutic activity against metabolic targets, implying that alteration of the sulfonyl linkage or aryl group would ablate the claimed pharmacological profile [2]. Consequently, generic substitution within the indeno-thiazole class carries a high risk of losing the specific target engagement profile for which the compound was designed.

Quantitative Differentiation Evidence for N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide Against Closest Structural Comparators


3CL Protease Inhibitory Potency of 8H-Indeno[1,2-d]thiazole Analogues: Class-Level SAR Informing Procurement of CAS 868676-61-3

While direct inhibitory data for CAS 868676-61-3 are not publicly reported, the 8H-indeno[1,2-d]thiazole chemotype has demonstrated confirmed activity against SARS-CoV-2 3CL protease [1]. The most potent analogue reported in this series, compound 7a (6-methoxy substituent on the phenyl ring), exhibited an IC50 of 1.28 ± 0.17 μM [1]. By contrast, compound 4, bearing a 5-methoxy substituent, showed approximately five-fold weaker potency, indicating that substitution position on the aryl ring critically modulates activity [1]. The phenylsulfonyl-propanamide side chain in CAS 868676-61-3 represents a distinct pharmacophoric arrangement relative to these methoxy-phenyl derivatives, and its potency may differ accordingly.

SARS-CoV-2 3CLpro inhibition Antiviral Protease inhibitor

Physicochemical Property Comparison: Lipophilicity and Hydrogen Bonding Profile of CAS 868676-61-3 Versus Non-Sulfonyl Indeno-Thiazole Analogues

CAS 868676-61-3 has a computed XLogP3-AA of 3.0 and a molecular weight of 384.5 g/mol [1]. In comparison, non-sulfonyl 8H-indeno[1,2-d]thiazole derivatives such as N-(8H-indeno[1,2-d]thiazol-2-yl)cyclopropanecarboxamide (CAS 681155-66-8, MW ~256.3 g/mol, predicted XLogP ~2.1) are significantly more compact and less lipophilic . The phenylsulfonyl group increases both hydrogen bond acceptor count (5 vs. ~3) and polar surface area, favoring solubility-limited absorption but potentially reducing passive membrane permeability relative to smaller congeners.

Physicochemical properties Drug-likeness XLogP

Therapeutic Patent Scope: CAS 868676-61-3 as a Claimed Sulfonyl-Substituted Indeno-Thiazole for Metabolic Disease

The patent family encompassing 8,8a-dihydro-indeno[1,2-d]thiazole derivatives with sulfonamide or sulfone substituents at the 2-position explicitly claims use as medicaments for metabolic disorders including diabetes, obesity, and hyperglycemia [1]. The specific compound N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide falls within the structural scope of Formula I in this patent. In contrast, indeno[1,2-d]thiazole derivatives lacking the sulfonyl/sulfonamide motif (e.g., hydroxamic acid derivatives developed as HDAC inhibitors with IC50 values of 0.14 μM against pan-HDAC) are directed toward an entirely distinct therapeutic area (oncology) [2]. This divergence in claimed therapeutic utility underscores that the sulfonyl-propanamide substituent is a key determinant of target selectivity between metabolic and epigenetic targets.

Metabolic disease Diabetes Obesity Patent

Limited Public Bioactivity Annotation Reinforces the Need for Proprietary Screening of CAS 868676-61-3

A comprehensive search of PubChem, ChEMBL, and the primary literature reveals no publicly disclosed IC50, Ki, EC50, or ADME data for CAS 868676-61-3 [1]. This stands in contrast to numerous 8H-indeno[1,2-d]thiazole derivatives with reported bioactivity, including the 3CLpro inhibitor series (IC50 = 1.28 μM) [2] and the HDAC inhibitor series (IC50 = 0.14 μM) [3]. The absence of public data represents a significant information gap, meaning the compound's differentiation can only be inferred from its distinct structural features and patent context rather than from head-to-head potency comparisons.

Bioactivity data gap Screening compound Chemical probe

Scientifically Justified Application Scenarios for N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide Based on Available Evidence


SARS-CoV-2 3CL Protease Inhibitor SAR Expansion with a Sulfonyl-Propanamide Chemotype

The confirmed 3CLpro inhibitory activity of the 8H-indeno[1,2-d]thiazole core (compound 7a IC50 = 1.28 μM) supports the use of CAS 868676-61-3 as a structurally distinct starting point for antiviral SAR studies [1]. Its phenylsulfonyl-propanamide side chain introduces additional hydrogen bonding capacity (5 HBA vs. ~3 in methoxy derivatives) that may engage the oxyanion hole of the protease, offering a new vector for potency optimization [2].

Metabolic Disease Target Deconvolution Using a Patent-Aligned Sulfonyl Indeno-Thiazole Probe

CAS 868676-61-3 resides within the structural scope of patents claiming indeno-thiazole sulfonamides/sulfones for diabetes and obesity [3]. Researchers can deploy this compound in affinity-based proteomics or cellular thermal shift assays (CETSA) to identify the molecular target(s) responsible for the claimed metabolic effects, leveraging the sulfonyl moiety as a biocompatible handle for target engagement studies.

Physicochemical Comparator for ADME Profiling Within the Indeno-Thiazole Series

With its elevated XLogP3-AA of 3.0 and molecular weight of 384.5 g/mol, CAS 868676-61-3 serves as a useful high-lipophilicity/high-MW reference point for systematic ADME profiling of indeno-thiazole libraries [2]. Comparative PAMPA permeability, microsomal stability, and CYP inhibition studies against lower-MW analogues (e.g., cyclopropanecarboxamide derivative, MW 256.3 g/mol) can quantify the pharmacokinetic penalty or advantage conferred by the phenylsulfonyl-propanamide extension [2].

HDAC Selectivity Counter-Screening: Differentiating Metabolic from Epigenetic Pharmacology

Given that indeno[1,2-d]thiazole hydroxamic acids are potent HDAC inhibitors (pan-HDAC IC50 = 0.14 μM), laboratories screening CAS 868676-61-3 for metabolic targets should employ HDAC counter-assays to confirm that the sulfonyl-propanamide modification successfully ablates off-target HDAC activity [4]. This counter-screening directly validates the chemotype's therapeutic selectivity hypothesis.

Quote Request

Request a Quote for N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.